molecular formula C9H8ClN3O B3057729 1,2,4-Triazin-6(1H)-one, 3-(4-chlorophenyl)-2,5-dihydro- CAS No. 84586-29-8

1,2,4-Triazin-6(1H)-one, 3-(4-chlorophenyl)-2,5-dihydro-

Cat. No. B3057729
CAS RN: 84586-29-8
M. Wt: 209.63 g/mol
InChI Key: WQFMCFJICWZFTM-UHFFFAOYSA-N
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Description

1,2,4-Triazin-6(1H)-one, 3-(4-chlorophenyl)-2,5-dihydro- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Atrazine, which is a herbicide widely used in agriculture to control weeds.

Scientific Research Applications

Structural and Chemical Properties

  • Synthesis and Structural Analysis : The compound was synthesized through a reaction involving lithium diisopropylamide and showed planar triazine ring structure with intramolecular interactions (Wolińska et al., 2012).

Medical and Biological Applications

  • Anticancer Activity : A study explored the anticancer properties of copper(II) and manganese(II) complexes with 1,2,4-triazines, revealing potential applications in cancer treatment (Refat et al., 2015).
  • Synthesis for Antitumor Agents : Novel 1,2,4-triazin derivatives were prepared for potential use as antitumor agents (Hasanen et al., 2017).

Chemical Reactions and Complexes

  • Oxidative Coupling Reactions : A study investigated the oxidative C–C coupling reaction with alkanones, forming complexes that incorporate masked dehydro-4-oxo-norvaline and dehydro-4-oxo-norleucine (El-Abadelah et al., 2018).
  • Formation of Complexes : Research on diorganotin(IV) complexes of a cyclic thiosemicarbazone ligand highlighted the formation of metal derivatives of this compound, which could have implications in various chemical applications (López-Torres et al., 2003).

Synthesis and Applications in Material Science

  • One-Step Aldehyde Group Transformation : This process involved the use of guanidine and aminoguanidine, creating new triazine derivatives with potential applications in material science (Nycz & Małecki, 2014).

properties

IUPAC Name

3-(4-chlorophenyl)-2,5-dihydro-1H-1,2,4-triazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c10-7-3-1-6(2-4-7)9-11-5-8(14)12-13-9/h1-4H,5H2,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQFMCFJICWZFTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NNC(=N1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50517971
Record name 3-(4-Chlorophenyl)-2,5-dihydro-1,2,4-triazin-6(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50517971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

84586-29-8
Record name 3-(4-Chlorophenyl)-2,5-dihydro-1,2,4-triazin-6(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84586-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Chlorophenyl)-2,5-dihydro-1,2,4-triazin-6(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50517971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-chlorophenyl)-1,4,5,6-tetrahydro-1,2,4-triazin-6-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,4-Triazin-6(1H)-one, 3-(4-chlorophenyl)-2,5-dihydro-
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1,2,4-Triazin-6(1H)-one, 3-(4-chlorophenyl)-2,5-dihydro-
Reactant of Route 3
1,2,4-Triazin-6(1H)-one, 3-(4-chlorophenyl)-2,5-dihydro-
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1,2,4-Triazin-6(1H)-one, 3-(4-chlorophenyl)-2,5-dihydro-
Reactant of Route 5
1,2,4-Triazin-6(1H)-one, 3-(4-chlorophenyl)-2,5-dihydro-
Reactant of Route 6
1,2,4-Triazin-6(1H)-one, 3-(4-chlorophenyl)-2,5-dihydro-

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